molecular formula C19H19N5O4 B2672719 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-phenylacetamide CAS No. 1775503-55-3

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-phenylacetamide

Cat. No. B2672719
CAS RN: 1775503-55-3
M. Wt: 381.392
InChI Key: NYCKKHDBDZVJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Antibacterial Agents

Some 1,2,4-oxadiazole derivatives have exhibited excellent antibacterial activity against Xoo and Xoc . These results indicate that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .

Pharmacophore in Drug Molecules

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Hypertension Medication

Azilsartan, a 1,2,4-oxadiazole derivative, is applied for hypertension medication .

Parkinson’s Disease Therapy

Opicapone, another 1,2,4-oxadiazole derivative, was approved as adjunctive therapy of Parkinson’s disease .

Inhibitors for Cancer Therapy

Some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Development of Energetic Materials

These heterocycles were utilized for the development of energetic materials .

Insecticides

1,2,4-Oxadiazoles have also been used in the development of insecticides .

properties

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-12-20-17(22-28-12)16-14-9-5-6-10-23(14)19(27)24(18(16)26)11-15(25)21-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCKKHDBDZVJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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